3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride
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Overview
Description
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is a chemical compound with the molecular formula C5H15N3O·3HCl. It is a white crystalline powder that is soluble in water. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride typically involves the reaction of 3-Amino-2,2-bis(aminomethyl)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt. The process involves the following steps:
Starting Material: 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Reaction with Hydrochloric Acid: The starting material is dissolved in an aqueous solution of hydrochloric acid.
Crystallization: The solution is then allowed to crystallize, forming the trihydrochloride salt.
Purification: The crystals are filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or drug interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-2-ethyl-1,3-propanediol
- 3-Amino-1,2-propanediol
Uniqueness
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is unique due to its multiple amino groups and its ability to form stable trihydrochloride salts. This makes it particularly useful in applications requiring high solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O.3ClH/c6-1-5(2-7,3-8)4-9;;;/h9H,1-4,6-8H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATTWXMWUGPVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)CO)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130147-45-4 |
Source
|
Record name | 3-amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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